1-(Adamantan-1-yl)-2-phenylethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18/h1-5,14-16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTHMJQGDPAHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337482 | |
| Record name | 2-Phenyl-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268543-19-7 | |
| Record name | 2-Phenyl-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Adamantan 1 Yl 2 Phenylethan 1 One and Its Analogues
Established Synthetic Pathways for the Core Structure
A direct and effective method for constructing the core skeleton of 1-(adamantan-1-yl)-2-phenylethan-1-one involves the adamantylation of a phenylacetic acid derivative. This process has been demonstrated using 1,3-dehydroadamantane, which reacts with phenylacetic acid ethyl ester. The reaction proceeds via the addition of the adamantane (B196018) group to the α-position of the ester, yielding the ethyl ester of (±)-(adamantan-1-yl)phenylacetic acid with high efficiency. mdpi.com Subsequent hydrolysis of the ester group provides the corresponding carboxylic acid, which can then be converted to the target ketone.
Another established approach in organic synthesis for forming aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org In the context of this specific compound, this would involve the reaction of adamantane with phenylacetyl chloride. The mechanism initiates with the formation of an acylium ion, which then acts as an electrophile, attacking the adamantane cage to form the desired product. sigmaaldrich.com
Phenacyl bromide serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds and other organic intermediates. sci-hub.runih.gov A general synthetic strategy involves the reaction of phenacyl bromide with nucleophiles, such as amines. In a hypothetical pathway to an analogue of the target compound, an adamantane-containing amine, like 1-aminoadamantane, could act as the nucleophile. The reaction would proceed via a nucleophilic substitution mechanism, where the amine displaces the bromide on the phenacyl bromide molecule. This would form an α-amino ketone, a structural analogue of this compound. The versatility of this method allows for the synthesis of a library of compounds by varying the substituents on both the phenacyl bromide and the amine. sci-hub.ru
Approaches for Derivatization of the Adamantane Moiety
The unique, rigid, and lipophilic structure of the adamantane cage makes it a valuable component in medicinal chemistry and materials science. nih.govresearchgate.net Its derivatization is a key strategy for modulating the properties of the parent molecule.
The adamantane cage has two distinct types of C-H positions: four equivalent tertiary C-H bonds at the bridgehead positions and twelve equivalent secondary C-H bonds at the methylene bridges. nih.gov The bridgehead positions are particularly susceptible to functionalization due to the stability of the resulting carbocation or radical intermediates. nih.gov
Various methods have been developed for direct C-H functionalization at these positions:
Radical-Based Reactions : These methods allow for the direct conversion of bridgehead C-H bonds to C-C bonds, incorporating diverse functional groups like alkenes, alkynes, and carbonyl groups. nih.gov
Oxidative Carbonylation : A palladium-catalyzed method uses carbon monoxide and an alcohol to generate one-carbon homologated esters at the bridgehead position. nih.gov
Exhaustive Methylation : A protocol using AlCl₃ and tetramethylsilane allows for the exhaustive methylation of all available bridgehead positions in a single step, with yields ranging from 62% to 86%. researchgate.net
| Method | Reagents | Functional Group Introduced | Key Features | Reference |
|---|---|---|---|---|
| Radical Alkylation | Ethylene | Ethyl, Butyl, Hexyl | Nearly exclusive regioselectivity for the bridgehead position. | nih.gov |
| Oxidative Carbonylation | CO, Benzyl alcohol, Pd catalyst | Ester (-COOBn) | Good yield (68%) with preference for the bridgehead position. | nih.gov |
| Exhaustive Methylation | Tetramethylsilane, AlCl₃ | Methyl (-CH₃) | Introduces up to six methyl groups in one step with high yields. | researchgate.net |
The adamantane scaffold is frequently used as a building block for constructing larger, more complex molecules due to its rigidity and well-defined three-dimensional geometry. chemrxiv.orgnih.govmdpi.com
Macrocycles and Cages : Adamantane derivatives can be used to synthesize dimerized and trimerized macrocycles. For instance, a cryptand-like macrobicyclic cage was constructed from a trisubstituted adamantane derivative, which was capable of encapsulating guest molecules. nih.gov
Drug Delivery Systems : The lipophilic nature of adamantane allows it to anchor molecules to the lipid bilayers of liposomes, which has promising applications in targeted drug delivery. nih.govmdpi.compensoft.net It also forms strong inclusion complexes with host molecules like cyclodextrins. nih.govmdpi.com
Medicinal Chemistry : In drug design, the adamantane moiety is often introduced into active drugs to increase their lipophilicity and improve their pharmacological properties. researchgate.netnih.gov It can act as a "lipophilic bullet" to enhance binding to biological targets. nih.gov
Strategies for Modifications on the Phenylethanone Segment
Modifications to the phenylethanone portion of the molecule offer another avenue for creating analogues with potentially different properties. These strategies can target the phenyl ring or the methylene group alpha to the carbonyl.
Electrophilic Aromatic Substitution : The phenyl ring can be functionalized through standard electrophilic aromatic substitution reactions. Depending on the reaction conditions, various substituents (e.g., nitro, halo, alkyl groups) can be introduced at the ortho, meta, or para positions.
Alpha-Functionalization : The methylene group adjacent to the carbonyl is activated and can be a site for various reactions. For example, bromination can occur at this position to yield an α-bromo ketone, a versatile intermediate for further synthesis. mdpi.com
Condensation Reactions : The carbonyl group itself can undergo condensation reactions with various reagents, such as amines or hydrazines, to form Schiff bases or hydrazones, respectively. mdpi.com
Green Chemistry Approaches in Synthesis of Adamantane-Containing Compounds
Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of adamantane-containing compounds, green chemistry principles are being applied to reduce waste and improve efficiency. A notable example is the synthesis of bioactive adamantane-containing dihydropyrimidine (DHPM) derivatives through a multi-component Biginelli reaction. This method utilizes a catalytic amount of trifluoroacetic acid (TFA) and is performed under solvent-free conditions, offering a significant improvement over the original Biginelli reaction in terms of both reaction time and product yield. nih.gov
Chemical Reactivity and Mechanistic Investigations
Photocyclization Reactions
Ketones are known to undergo a variety of photochemical reactions upon absorption of light, with the Norrish Type I and Type II reactions being the most prominent pathways. researchgate.net For 1-(Adamantan-1-yl)-2-phenylethan-1-one, which possesses accessible γ-hydrogens on the adamantane (B196018) cage, the Norrish Type II reaction is a particularly relevant process. The photocyclization of this compound has been a subject of study. biosynth.com
The Norrish Type II process begins with the excitation of the carbonyl group to a singlet or triplet state, followed by an intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. researchgate.netlibretexts.org This transfer forms a 1,4-biradical intermediate. acs.org For this compound, the γ-hydrogens are located on the adamantyl ring. The subsequent fate of this biradical intermediate determines the final products.
There are two primary pathways for the 1,4-biradical:
Cleavage (Fragmentation): The biradical can undergo β-scission, cleaving the Cα-Cβ bond to yield an enol tautomer and an alkene. researchgate.net The enol will then rapidly tautomerize to the corresponding ketone.
Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the two radical centers results in the formation of a cyclobutanol (B46151) derivative. researchgate.netnih.gov
The ratio between fragmentation and cyclization is influenced by several factors, including the nature of the substituents and the reaction conditions. For ketones with alkyl substituents on the α-carbon, cyclobutanol formation is often a major pathway. scribd.com The rigid structure of the adamantane cage may influence the geometry of the biradical intermediate, thereby affecting the stereoselectivity of the cyclization. Studies on other adamantyl ketones have shown that photochemical reactions in chiral crystals can proceed with high stereoselectivity, where the crystal lattice pre-organizes the molecule for abstraction of a specific hydrogen atom, leading to a single cyclobutanol isomer. rsc.org
Interactions with Radicals and Metal Salts
The adamantane moiety and the carbonyl group are the primary sites for interactions with radicals and metal salts. Adamantane derivatives containing labile functional groups, such as the title compound, are useful substrates for studying these types of interactions. biosynth.com
Radical Reactions: The adamantane cage is susceptible to radical functionalization. nih.gov The tertiary C-H bonds at the bridgehead positions of adamantane are particularly reactive towards radical abstraction. While the primary site of radical interaction in this compound under many conditions would be the α-carbon due to stabilization from both the carbonyl and phenyl groups, direct functionalization of the adamantyl cage is also a possibility. Giese-type reactions, which involve the addition of a carbon-centered radical to an electron-deficient alkene, represent a common method for adamantane alkylation. nih.gov
Interactions with Metal Salts (Lewis Acids): The lone pairs on the carbonyl oxygen make it a Lewis basic site, readily interacting with metal-based Lewis acids. wikipedia.org This interaction, typically a σ-complexation, activates the carbonyl group by withdrawing electron density, thus enhancing the electrophilicity of the carbonyl carbon. wikipedia.orgluc.eduproquest.com This activation facilitates a variety of transformations, most notably nucleophilic additions.
Common Lewis acids used in carbonyl chemistry include halides of boron (BF₃), aluminum (AlCl₃), titanium (TiCl₄), and tin (SnCl₄). wikipedia.org The binding of a Lewis acid to the carbonyl oxygen significantly lowers the activation barrier for reactions like the carbonyl-ene reaction and the aldol (B89426) reaction. acs.orgnih.gov This catalytic approach can dramatically accelerate reaction rates, allowing them to proceed under much milder conditions than their uncatalyzed counterparts. nih.gov For this compound, complexation with a Lewis acid would render the carbonyl carbon more susceptible to attack by even weak nucleophiles.
Electrophilic and Nucleophilic Reactivity of the Carbonyl Group
The carbonyl group (C=O) is inherently polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. This polarity defines its dual reactivity: the carbon is an electrophilic site, and the oxygen is a nucleophilic (and basic) site. numberanalytics.com
Electrophilic Reactivity: The carbonyl oxygen readily reacts with electrophiles. The most common reaction is protonation by a Brønsted acid, which increases the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack. As discussed previously, the oxygen also interacts with Lewis acids. wikipedia.orgacs.org
Nucleophilic Reactivity: The primary reaction at the carbonyl carbon is nucleophilic addition. acs.org A nucleophile attacks the electrophilic carbon, breaking the π-bond and forming a tetrahedral intermediate. acs.org The reactivity of this compound towards nucleophiles is significantly influenced by steric and electronic factors.
Steric Effects: The adamantyl group is exceptionally bulky. numberanalytics.com This steric hindrance impedes the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rate of addition compared to less hindered ketones. masterorganicchemistry.comyoutube.com This "fat goalie" effect can make reactions that are facile with smaller ketones more challenging. masterorganicchemistry.com
Electronic Effects: The adjacent phenyl group can influence the electrophilicity of the carbonyl carbon through resonance and inductive effects.
Common nucleophilic addition reactions applicable to ketones include:
| Nucleophile Type | Example Reagent | Product Type | Notes |
|---|---|---|---|
| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | Reduces the ketone to the corresponding alcohol. |
| Organometallic Reagents | Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) | Tertiary Alcohol | Forms a new carbon-carbon bond. |
| Cyanide | Hydrogen Cyanide (HCN) / Cyanide Salt | Cyanohydrin | The product has a hydroxyl and a nitrile group on the same carbon. |
The steric bulk of the adamantyl group might necessitate more forcing reaction conditions or the use of smaller, more reactive nucleophiles to achieve efficient conversion.
Stereochemical Aspects and Chiral Synthesis
The structure of this compound contains a stereogenic center at the α-carbon (the carbon atom between the carbonyl group and the phenyl ring). Consequently, the compound exists as a pair of enantiomers. The formal replacement of hydrogen atoms at the C1 and C2 positions of an adamantane core leads to chiral molecules. mdpi.com
The synthesis of this compound as a single enantiomer or the separation of its racemic mixture presents a significant challenge in stereochemistry.
Asymmetric Synthesis: Achieving an enantiomerically pure or enriched form of the ketone directly through synthesis requires an asymmetric method. Potential strategies include:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent bond-forming reaction in a stereoselective manner. wikipedia.orgsigmaaldrich.com For instance, an enolate derived from a substrate attached to a chiral auxiliary (like an Evans oxazolidinone or a pseudoephedrine amide) could be alkylated with a 1-(halomethyl)adamantane derivative. wikipedia.org Subsequent removal of the auxiliary would yield the chiral ketone.
Catalytic Asymmetric Synthesis: The alkylation of a phenylacetyl-derived enolate with an adamantyl electrophile could potentially be rendered asymmetric by using a chiral phase-transfer catalyst or a chiral metal complex. The synthesis of ketones with bulky substituents has been approached using biocatalysis, for example, by engineering enzymes like tryptophan synthase (TrpB) to catalyze the asymmetric alkylation of ketones. nih.gov
Chiral Resolution: If the ketone is synthesized as a racemic mixture, it can be separated into its constituent enantiomers through chiral resolution. nih.gov Common methods include:
Diastereomeric Salt Formation: This classical method involves reacting the racemic compound with a single enantiomer of a resolving agent to form a pair of diastereomers, which have different physical properties and can often be separated by crystallization. nih.gov Since the target compound is a ketone, it would first need to be converted to a derivative containing an acidic or basic handle (e.g., reduction to the alcohol followed by reaction with a chiral acid, or conversion to an oxime followed by reaction with a chiral acid).
Chiral Chromatography: The enantiomers can be separated by passing the racemic mixture through a chromatography column containing a chiral stationary phase. This technique is widely applicable but can be more expensive on a large scale.
The asymmetric reduction of the ketone to the corresponding chiral alcohol is another important stereochemical transformation. Biocatalytic reduction using ketone reductases (KREDs) or alcohol dehydrogenases (ADHs) is a powerful method for producing chiral alcohols from bulky ketones with high enantioselectivity. researchgate.netacs.org
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are fundamental computational techniques used to predict how a small molecule (ligand), such as 1-(Adamantan-1-yl)-2-phenylethan-1-one, might interact with a macromolecular target, typically a protein or enzyme. ksu.edu.sanih.gov This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Prediction of Binding Affinities and Modes
Molecular docking simulations could predict the preferred orientation (binding mode) of this compound within a specific protein's binding site. The process involves sampling a vast number of possible conformations and positions of the ligand relative to the protein. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a free energy of binding (e.g., in kcal/mol). A lower binding energy generally suggests a more stable and favorable interaction.
For related adamantane (B196018) derivatives, docking studies have been used to predict binding affinities against targets like the glutamate (B1630785) receptor and 11β-HSD1, providing a basis for comparison and further design. ksu.edu.sanih.gov A hypothetical docking study of this compound would yield similar data, as illustrated in the conceptual table below.
Table 1: Hypothetical Docking Simulation Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Enzyme X | -8.5 | TYR 120, PHE 250, LEU 300 |
| Enzyme Y | -7.2 | VAL 50, ILE 85, TRP 150 |
| Enzyme Z | -6.1 | ALA 25, PRO 90, MET 110 |
Note: This table is for illustrative purposes only. The values are not based on experimental or published computational data.
Analysis of Enzyme Active Site Interactions
Beyond predicting if a molecule will bind, docking analysis reveals how it binds. The bulky, lipophilic adamantane cage and the phenyl ring of the target compound would be expected to form significant hydrophobic and van der Waals interactions within a protein's active site. The ketone's oxygen atom could act as a hydrogen bond acceptor, forming a crucial link with donor residues (like tyrosine or serine) in the binding pocket.
Studies on other adamantane-based inhibitors have shown that the adamantane moiety often anchors the molecule in a hydrophobic pocket of the enzyme's active site, while other parts of the molecule form specific hydrogen bonds or π-π stacking interactions. mdpi.comnih.gov A detailed analysis would map these potential interactions, providing a structural hypothesis for the compound's activity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scribd.com It provides a balance between accuracy and computational cost, making it a standard tool for calculating a wide range of molecular properties.
Optimization of Molecular Geometry
A fundamental application of DFT is to find the lowest energy three-dimensional structure of a molecule, a process known as geometry optimization. scribd.com This calculation would determine the precise bond lengths, bond angles, and dihedral angles for this compound in its most stable conformation. This optimized structure is the foundation for all further computational analyses, including docking and molecular dynamics.
Frontier Molecular Orbital Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across the molecule's surface. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP map would likely show a region of negative potential around the carbonyl oxygen, identifying it as a likely site for electrophilic attack or hydrogen bond acceptance. The adamantyl and phenyl groups would be largely non-polar (green/yellow). Such maps are invaluable for understanding intermolecular interactions. ksu.edu.sa
Table 2: Conceptual DFT-Calculated Properties for this compound
| Property | Predicted Value (Arbitrary Units) | Interpretation |
|---|---|---|
| Energy of HOMO | -6.5 eV | Electron-donating capability |
| Energy of LUMO | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability |
| Dipole Moment | 2.8 Debye | Indicates moderate polarity |
Note: This table is for illustrative purposes only. The values are not based on published computational data.
Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics
While docking provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. ksu.edu.sa By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the ligand and its target protein. An MD simulation of this compound complexed with an enzyme could assess the stability of the predicted binding pose. It would reveal whether the key interactions observed in the static dock are maintained over time and highlight the flexibility of different parts of the molecule and protein, providing a more realistic and accurate understanding of the binding event.
Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Strength Quantification
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule, revealing the nature and strength of chemical bonds and intermolecular interactions. researchgate.netwiley-vch.de This method partitions a molecule's electron density into atomic basins, and the topological analysis of this density at specific points, known as bond critical points (BCPs), provides quantitative data about the interactions. wiley-vch.dersc.org
Although a QTAIM analysis for this compound is not available, the table below presents typical topological parameters for interactions found in related adamantane structures, illustrating the data this method provides. rsc.orgnih.gov
| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Potential Energy Density (V) (a.u.) | Kinetic Energy Density (G) (a.u.) |
|---|---|---|---|---|
| N-H···N | 0.021 | 0.075 | -0.015 | 0.019 |
| C-H···S | 0.009 | 0.032 | -0.006 | 0.007 |
| C-H···π | 0.005 | 0.018 | -0.003 | 0.004 |
| Br···Br | 0.006 | 0.024 | -0.004 | 0.005 |
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netrsc.org By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of all other promolecules, it provides a graphical representation of molecules as they "see" each other in the crystal. The surface can be mapped with various properties, such as dnorm, which highlights regions of close contact.
The following table presents typical percentage contributions of various intermolecular contacts for adamantane-containing compounds, as determined by Hirshfeld surface analysis. researchgate.netresearchgate.netrsc.org
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | 45 - 60% |
| C···H / H···C | 15 - 25% |
| O···H / H···O | 5 - 15% |
| N···H / H···N | 3 - 10% |
| Cl···H / H···Cl | ~5% |
In Silico Approaches for Scaffold Design and Optimization
The adamantane moiety is a highly valued scaffold in medicinal chemistry due to its rigid, lipophilic, and three-dimensional nature. nih.gov In silico techniques are instrumental in designing and optimizing adamantane-based compounds for various biological targets. These computational approaches allow for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. mdpi.commdpi.com
One such technique is "scaffold hopping," where the core structure of a known active compound is replaced by a novel scaffold, such as adamantane, while preserving the key pharmacophoric features. nih.govnih.govresearchgate.net This can lead to the discovery of new chemical entities with different intellectual property profiles and potentially better drug-like properties. For instance, adamantane has been used as a scaffold to develop inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and dipeptidyl peptidase IV (DPP-IV). nih.gov
Molecular docking and molecular dynamics simulations are other critical in silico tools. mdpi.com These methods predict how a ligand, such as an adamantane derivative, might bind to a protein's active site, providing insights into the key interactions that stabilize the complex. This information guides the optimization of the scaffold by suggesting modifications that could enhance binding affinity and selectivity. mdpi.com
Medicinal Chemistry and Biological Activity Investigations
General Principles of Adamantane (B196018) Incorporation in Drug Design
The incorporation of an adamantane cage into a molecule is a strategy frequently employed by medicinal chemists to enhance the therapeutic potential of drug candidates. publish.csiro.au This is attributed to the distinct structural and physicochemical properties of the adamantane group. publish.csiro.au The success of early adamantane-containing drugs, such as the antiviral amantadine (B194251), spurred further investigation into the utility of this moiety in a wide range of therapeutic areas, including neurodegenerative disorders, diabetes, and cancer. publish.csiro.aunih.gov
Impact on Lipophilicity and Pharmacokinetic Parameters
Table 1: Influence of Adamantane Moiety on Physicochemical Properties
| Property | Effect of Adamantane Incorporation | Reference |
|---|---|---|
| Lipophilicity | Generally increases, enhancing membrane permeability. | nih.govmdpi.comresearchgate.net |
| Pharmacokinetics | Often improves bioavailability and plasma distribution. | nih.govnih.govpensoft.net |
| Solubility | Can provide lipophilicity without significantly impeding solubility. | researchgate.net |
| Stability | Enhances metabolic stability by shielding adjacent functional groups. | researchgate.netnih.gov |
Conformational Rigidity and Metabolic Stability
The adamantane cage is conformationally rigid. nih.gov This rigidity can be advantageous in drug design as it helps to pre-organize the pharmacophores in a specific spatial orientation, potentially reducing the entropic penalty upon binding to a receptor. nih.gov This can lead to increased potency and selectivity for the intended biological target. nih.gov
Furthermore, the adamantane structure enhances the metabolic stability of a drug. researchgate.net The rigid cage can act as a shield, protecting nearby functional groups from enzymatic degradation by metabolic enzymes. nih.gov This increased stability can prolong the drug's half-life in the body, leading to a more sustained therapeutic effect. researchgate.net
Anticancer and Antiproliferative Activity Mechanisms
Adamantane derivatives have been investigated for their potential as anticancer agents, with several compounds demonstrating significant antiproliferative activity. mdpi.comnih.gov The mechanisms underlying these effects are multifaceted and often involve the modulation of key cellular processes that control cell growth and survival.
Modulation of Cell Cycle Progression (e.g., sub-G1 inhibition)
A common mechanism by which anticancer agents exert their effects is through the disruption of the cell cycle. Some adamantane-based compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. nih.gov A notable effect observed with some cytotoxic compounds is the accumulation of cells in the sub-G1 phase of the cell cycle. researchgate.net This sub-G1 population is a hallmark of apoptosis, or programmed cell death, as it represents cells with fragmented DNA. researchgate.net For instance, studies on various compounds have demonstrated a time-dependent and dose-dependent increase in the sub-G1 cell population following treatment, indicating that the antiproliferative action is associated with the induction of apoptosis. nih.govresearchgate.netresearchgate.net
Table 2: Effect of Selected Compounds on Cell Cycle Progression
| Compound Type | Effect on Cell Cycle | Observed Outcome | Reference |
|---|---|---|---|
| Various Bioactive Compounds | G1 Phase Arrest | Inhibition of proliferation. | nih.govnih.gov |
| Cytotoxic Agents | Sub-G1 Accumulation | Increased population of apoptotic cells. | researchgate.netresearchgate.net |
| β-Sitosterol (BS) | Sub-G1 Increase | Time-dependent increase in sub-G1 population, indicating apoptosis. | researchgate.net |
Induction of Apoptosis and Caspase Activation
Apoptosis is a critical process for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Several adamantane-containing molecules have been identified as potent inducers of apoptosis in various cancer cell lines. nih.govnih.gov The apoptotic process is often mediated by a family of proteases called caspases. nih.gov Activation of initiator caspases, such as caspase-8 and caspase-9, leads to a cascade that culminates in the activation of executioner caspases, like caspase-3. nih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell. nih.gov For example, certain N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been shown to induce apoptosis in HepG2 liver cancer cells through the dose-dependent activation of caspase-3 and caspase-8. nih.gov
Interaction with Specific Molecular Targets (e.g., Nur77)
The anticancer activity of some adamantane derivatives is linked to their interaction with specific molecular targets within the cell. One such target is the orphan nuclear receptor Nur77 (also known as NR4A1). rsc.org Nur77 is an immediate-early gene that can play a dual role in cell survival and apoptosis, depending on its subcellular localization and interacting partners. nih.gov
Certain 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives have been synthesized and evaluated for their ability to modulate Nur77. rsc.org Some of these compounds were found to induce the expression of Nur77 in a time- and dose-dependent manner in H460 lung cancer cells. rsc.org The apoptotic effect of some of these derivatives was significantly diminished when Nur77 was knocked down, indicating that Nur77 is a critical mediator of their anticancer action. rsc.org Molecular docking studies have suggested that these compounds can bind to the ligand-binding domain of Nur77. rsc.orgnih.gov The interaction can involve hydrophobic interactions between the phenyl ring and adamantane moiety of the compound and key residues within the protein. nih.gov This interaction can induce conformational changes in Nur77, leading to its translocation from the nucleus to the mitochondria, where it can interact with Bcl-2 and trigger apoptosis. nih.govresearchgate.net
Table 3: Compounds Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 1-(Adamantan-1-yl)-2-phenylethan-1-one | 268543-19-7 | C18H22O |
| Amantadine | 768-94-5 | C10H17N |
| Rimantadine | 13392-28-4 | C12H21N |
| Tromantadine | 53783-83-8 | C16H28N2O |
| Tolbutamide | 64-77-7 | C12H18N2O3S |
| Memantine | 19982-08-2 | C12H21N |
| N-Cyclopropyl-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide | Not Available | C23H26N2O2 |
| Doxorubicin | 23214-92-8 | C27H29NO11 |
| 1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone | 128459-43-2 | C15H20N2O |
| 1-(2-Phenylethyl)adamantane | 70355-12-3 | C18H24 |
| Adamantan-2-one | 700-58-3 | C10H14O |
| 1-(Adamantan-1-yl)-2-phenylethan-1-amine hydrochloride | 2305251-91-4 | C18H26ClN |
Inhibition of Mitochondrial Enzymes (e.g., lactate (B86563) dehydrogenase)
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. imrpress.comnih.gov Inhibition of LDH is therefore considered a promising strategy in cancer therapy. imrpress.com While various compounds are being investigated as LDH inhibitors, there is currently no specific scientific data available in the public domain that details the inhibitory activity of this compound against lactate dehydrogenase or other mitochondrial enzymes.
Antiviral Activities
The adamantane scaffold is famously present in antiviral drugs like amantadine and rimantadine, which historically showed efficacy against influenza A virus by targeting the M2 protein channel. nih.govmdpi.com This has spurred the synthesis and evaluation of a wide array of adamantane derivatives for antiviral properties, including against resistant viral strains. crie.ruresearchgate.netactanaturae.ru However, specific studies detailing the antiviral activity of this compound, including its mechanisms of action against any particular virus, are not currently available in published research.
Antimicrobial, Antibacterial, and Antifungal Mechanisms
The development of resistance to existing antimicrobial agents has driven research into new classes of compounds. mdpi.com Adamantane derivatives have been a subject of this research, with various synthesized compounds showing a range of antibacterial and antifungal activities. nih.govnih.govnih.gov The mechanisms of action for antibacterial agents can vary, from inhibiting cell wall biosynthesis to disrupting cell membranes or nucleic acid synthesis. oregonstate.education
For antifungal agents, common targets include the fungal cell membrane, cell wall, or specific enzymes. mdpi.com While numerous adamantane-containing molecules have been tested for their minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against various pathogens, specific data on the antimicrobial, antibacterial, or antifungal mechanisms of this compound has not been reported in the available scientific literature.
Activities against Neurodegenerative Disorders and CNS Targets
The structural properties of adamantane have made it a valuable scaffold for designing molecules that can cross the blood-brain barrier and interact with targets in the central nervous system (CNS). This has led to investigations into their potential for treating neurodegenerative disorders.
Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are expressed in the CNS and are considered therapeutic targets for a variety of neurological and psychiatric conditions. mdpi.comtocris.com The sigma-1 receptor, in particular, has been implicated in conditions like Alzheimer's disease and depression. nih.gov Adamantane-based structures have been utilized in the design of ligands for sigma receptors. nih.gov There are, however, no published studies that report the specific binding affinity (Ki) of this compound for either the sigma-1 or sigma-2 receptor.
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and function. However, their overactivation can lead to excitotoxicity, a process implicated in several neurodegenerative diseases. This makes NMDA receptor antagonists a subject of interest for neuroprotective therapies. While some adamantane derivatives, like memantine, are known NMDA receptor antagonists, there is no scientific literature available that documents any NMDA receptor antagonism activity for this compound.
The aggregation of the tau protein into neurofibrillary tangles is a pathological hallmark of several neurodegenerative diseases known as tauopathies, including Alzheimer's disease. nih.govbiorxiv.org Consequently, inhibiting tau aggregation is a major therapeutic strategy under investigation. nih.govnih.gov Research in this area includes the development of small molecules that can interfere with the aggregation process. nih.gov Despite the interest in this area, there is currently no available research detailing any influence of this compound on the aggregation of the tau protein.
Putative Antagonism of Neuropathic Pain Pathways
The adamantane scaffold is a key feature in compounds investigated for their potential to alleviate neuropathic pain. Research into adamantane phenylalkylamines has shown that these molecules exhibit significant binding affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in pain modulation. nih.gov One particular analogue demonstrated encouraging in vivo results in animal models, suggesting potential analgesic activities. nih.gov The mechanism of action for adamantane derivatives in pain relief is thought to involve the modulation of glutamatergic transmission. For instance, certain adamantane derivatives have been found to inhibit the P2X7 receptor, which in turn blocks glutamate release from cerebrocortical synaptosomes. nih.gov The P2X7 receptor is a key player in neuroinflammation and its inhibition is considered a neuroprotective strategy. nih.gov Furthermore, blocking the transient receptor potential ankyrin 1 (TRPA1) channel, a key sensor in nociceptive neurons, has been shown to effectively reduce pain hypersensitivity in animal models of neuropathic pain, including that induced by peripheral nerve injury. nih.gov
Enzyme Inhibitory Profiles
The rigid and lipophilic nature of the adamantane cage makes it a valuable pharmacophore for designing enzyme inhibitors. Derivatives have been shown to interact with the active sites of various enzymes, leading to potent and often selective inhibition.
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition
Derivatives of adamantyl ethanone (B97240) have emerged as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol within cells, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. researchgate.netmdpi.comnih.gov A series of novel adamantyl heterocyclic ketones demonstrated low nanomolar inhibitory concentrations (IC₅₀) against human 11β-HSD1. researchgate.net These compounds were also highly selective, showing no significant activity against the related 11β-HSD2 isoform. researchgate.net Structure-activity relationship studies revealed that linking the adamantyl ethanone core to specific heterocyclic moieties, such as methyl 2-thiophenyl or methyl 2-furanyl groups through a sulfone or sulfoxide (B87167) bridge, yields highly potent inhibitors. researchgate.net For example, certain compounds in this class achieved IC₅₀ values below 50 nM. researchgate.net
Table 1: 11β-HSD1 Inhibition by Adamantyl Ethanone Derivatives
| Compound Type | Modification | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Adamantyl Ethanone Derivative | Linked to methyl 2-thiophenyl via sulfone | Human 11β-HSD1 | <50 | researchgate.net |
| Adamantyl Ethanone Derivative | Linked to methyl 2-furanyl via sulfone | Human 11β-HSD1 | <50 | researchgate.net |
| Adamantyl Ethanone Derivative | General | Human 11β-HSD1 | ~60 | researchgate.net |
Urease Inhibition
Adamantane-based compounds have been investigated for their ability to inhibit urease, an enzyme implicated in pathologies caused by bacteria like Helicobacter pylori. acs.orgeurekaselect.com Specific derivatives, namely 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, have demonstrated potent urease inhibitory activity. mdpi.com In vitro assays against Jack bean urease showed that these compounds had significantly lower IC₅₀ values than the standard inhibitor, thiourea. mdpi.com For instance, the N-(tert-butyl) derivative exhibited an IC₅₀ value of 1.20 µM, making it approximately 17.7 times more active than thiourea. mdpi.com The N-cyclohexyl derivative also showed potent inhibition with an IC₅₀ of 2.44 µM. mdpi.com
Table 2: Urease Inhibition by Adamantane-1-carbonyl Derivatives
| Compound | IC₅₀ (µM) | Relative Activity vs. Thiourea | Reference |
|---|---|---|---|
| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | 1.20 | 17.72x | mdpi.com |
| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | 2.44 | 8.71x | mdpi.com |
Alpha-Glucosidase Inhibition
Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. mdpi.comnih.gov Adamantane-linked aminothiazoles have been synthesized and evaluated as α-glucosidase inhibitors. researchgate.net A range of these compounds displayed significant inhibitory activity, with IC₅₀ values considerably lower than the standard drug, acarbose. researchgate.net For example, one of the most potent derivatives in a tested series showed an IC₅₀ value of 43.86 µM, compared to 875.75 µM for acarbose. researchgate.net Similarly, amantadine-clubbed N-aryl amino thiazoles have shown prominent inhibition against α-glucosidase, with some derivatives having IC₅₀ values as low as 38.73 µM. nih.gov
Table 3: α-Glucosidase Inhibition by Adamantane Derivatives
| Compound Series | Derivative Example | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Adamantane-linked aminothiazoles | Compound 11a | 43.86 | 875.75 | researchgate.net |
| Adamantane-linked aminothiazoles | Compound 10a | 99.15 | 875.75 | researchgate.net |
| Amantadine-clubbed N-aryl amino thiazoles | Compound 6d | 38.73 | - | nih.gov |
Antiprotozoal Activities (e.g., Trypanocidal Agents)
Adamantane derivatives have been a focus of research for developing new treatments for protozoal diseases like African trypanosomiasis, caused by Trypanosoma brucei. nih.govnih.gov The lipophilic adamantane cage is thought to enhance the ability of these compounds to interact with and disrupt parasitic cells. nih.govresearchgate.net Various classes of adamantane compounds, including 1-alkyl-2-aminoadamantanes, guanylhydrazones, and thiosemicarbazones, have shown potent activity against T. brucei. nih.govnih.gov The trypanocidal potency of these compounds was found to be substantially higher than that of amantadine. nih.gov For example, the n-decyl C1-substituted guanylhydrazone derivative proved to be highly potent, with an EC₅₀ value of 90 nM against T. brucei. researchgate.net Similarly, adamantane hydroxamic acid derivatives have also demonstrated significant activity against T. brucei. mdpi.com
Table 4: Trypanocidal Activity of Adamantane Derivatives against T. brucei
| Compound Class | Derivative Example | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-Alkyltricyclodecan-2-guanylhydrazones | C10 side chain (2c) | 0.09 | nih.gov |
| 1-Alkyl-tricyclodecan-2-thiosemicarbazones | C14 side chain (3b) | 0.42 | nih.gov |
| Phenylacetoxy hydrazone | Compound 1b | 0.011 | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
The biological activity of adamantane derivatives is highly dependent on their specific structure, including the nature and position of substituents on the adamantane core and the type of functional groups attached. nih.govresearchgate.netmdpi.com
For 11β-HSD1 Inhibition: SAR studies on adamantyl ethanone derivatives revealed that the linkage of specific heterocyclic moieties through a sulfoxide or sulfone group is crucial for generating potent inhibitors. researchgate.net The replacement of the adamantane cage with other bridged bicyclic systems has also been explored to create metabolically stable and potent inhibitors. nih.gov
For Urease Inhibition: In the case of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, the conformation of the molecule (folded vs. extended) and the nature of the N-substituent (e.g., tert-butyl vs. cyclohexyl) significantly influence the inhibitory potency. mdpi.com
For Antiprotozoal Activity: SAR studies on trypanocidal adamantane derivatives have consistently highlighted the importance of lipophilicity. nih.govresearchgate.net Increasing the length of the alkyl side chain at the C1 position of the adamantane ring generally leads to enhanced activity. nih.gov For instance, a synergistic effect on trypanocidal activity was observed based on the lipophilic character of the C1 side chain and the functionality at the C2 position. nih.govnih.gov The introduction of a phenyl ring between the adamantane core and the pharmacophoric side chain has also been shown to enhance activity and selectivity. researchgate.net
For Antimicrobial Activity: In studies of adamantane derivatives with antimicrobial properties, the presence of a free amino group on a hydrazide was found to promote activity against Gram-positive bacteria. mdpi.com Substitution of this group resulted in decreased activity. mdpi.com
These studies underscore that the adamantane moiety is not merely a passive lipophilic carrier but an active component whose strategic functionalization is key to optimizing the desired biological activity. nih.gov
Influence of Substituent Variations on Pharmacological Profiles
The pharmacological profile of a lead compound can be significantly modulated by the strategic introduction of various substituents. In the case of the this compound scaffold, researchers have investigated how modifications to both the adamantyl cage and the phenyl ring impact biological activity. While specific comprehensive studies on this exact molecule are limited, the broader class of adamantyl ketones has been explored, revealing key structure-activity relationships (SAR).
The adamantane group, a bulky and highly lipophilic three-dimensional structure, serves as a robust anchor for interacting with biological targets. researchgate.netmdpi.com Its rigid nature allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity. researchgate.net Variations often involve the introduction of functional groups at the bridgehead positions of the adamantane nucleus. For instance, the introduction of hydroxyl or amino groups can alter the solubility and hydrogen bonding capabilities of the molecule, potentially transforming a non-polar compound into one with improved pharmacokinetic properties.
On the other hand, substitutions on the phenyl ring of the 2-phenylethan-1-one moiety offer a versatile handle for fine-tuning the electronic and steric properties of the molecule. The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) to the phenyl ring can influence the molecule's interaction with target proteins. For example, in a series of novel 4-(1-adamantyl)phenyl analogues, the examination of their structure-activity relationship identified an adamantane-containing indole (B1671886) derivative as a potent inhibitor of HIF-1α in Hep3B cell lines. nih.gov Similarly, studies on other ketone-bearing compounds have shown that the position and nature of substituents on the aromatic ring are critical for activities such as antimicrobial and antineoplastic effects.
Interactive Table: Influence of Substituent Variation on Biological Activity of Adamantane Derivatives
| Base Scaffold | Substituent Variation | Observed Pharmacological Effect | Reference |
|---|---|---|---|
| Adamantane | Introduction of amino groups (e.g., Amantadine, Rimantadine) | Antiviral activity against Influenza A | mdpi.com |
| 4-(1-Adamantyl)phenyl | Indole derivative | Potent inhibition of HIF-1α | nih.gov |
| 1-Adamantylcarbonyl | Thiosemicarbazide addition | Potential antimicrobial agents | nih.gov |
Pharmacophore Development and Privileged Scaffold Concepts
The concept of a pharmacophore refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govunina.it The development of pharmacophore models is a cornerstone of rational drug design, enabling the virtual screening of large compound libraries to identify new potential drug candidates. nih.gov
The this compound structure embodies key features that are valuable for pharmacophore modeling. The adamantyl group typically represents a large hydrophobic feature, providing a defined volume of interaction within a receptor's binding pocket. researchgate.net The carbonyl group of the ketone can act as a hydrogen bond acceptor, a crucial interaction point in many enzyme-ligand complexes. The phenyl ring offers a planar aromatic feature that can engage in π-π stacking or hydrophobic interactions.
The adamantane moiety itself is widely recognized as a "privileged scaffold." ufrj.brnih.govresearchgate.net This term, first introduced by Evans in 1988, describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. researchgate.net The prevalence of the adamantane cage in a variety of clinically approved drugs, including antivirals like amantadine and rimantadine, and drugs for neurological disorders, underscores its therapeutic versatility. mdpi.com Its utility stems from its ability to confer favorable properties such as metabolic stability and improved oral bioavailability. mdpi.com The rigid nature of the adamantane scaffold restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and specificity for a target receptor, as the entropic penalty upon binding is reduced. researchgate.net
Interactive Table: Key Pharmacophoric Features of the this compound Scaffold
| Structural Moiety | Pharmacophoric Feature | Potential Interactions |
|---|---|---|
| Adamantyl cage | Hydrophobic group | Van der Waals forces, hydrophobic interactions |
| Carbonyl group | Hydrogen bond acceptor | Hydrogen bonding with receptor amino acid residues |
By leveraging the understanding of these pharmacophoric features and the privileged nature of the adamantane scaffold, medicinal chemists can design novel derivatives of this compound with tailored pharmacological profiles for a diverse range of therapeutic applications.
Applications in Advanced Materials Science and Supramolecular Chemistry
Integration into Polymer Production and Dendrimer Architectures
The adamantane (B196018) skeleton is frequently used as a building block in polymer science when properties like steric bulk, rigidity, and high thermal stability are desired. mdpi.com Adamantane's stable, diamond-like structure makes its derivatives useful as monomers for functional resins or as additives to enhance the properties of existing polymers. google.comresearchgate.net While direct polymerization of 1-(Adamantan-1-yl)-2-phenylethan-1-one is not widely documented, its adamantane group makes it a candidate for incorporation into polymer backbones or as a pendant group to introduce specific functionalities.
Adamantane derivatives are also utilized as core structures or peripheral building blocks in the synthesis of dendrimers. msu.edu The rigid and well-defined three-dimensional structure of adamantane allows for the precise construction of these highly branched, monodisperse macromolecules. The adamantane can serve as a scaffold to which various functional groups are covalently attached, forming the basis of dendrimer architectures for applications in catalysis and materials science. msu.edu
The incorporation of adamantane units into polymer chains is a recognized strategy for enhancing thermal stability. The rigid, cage-like structure of adamantane can stabilize an entire polymer chain against thermal degradation. researchgate.net For instance, studies on precision polymers containing regularly spaced 1,3-adamantylene groups within a polyethylene (B3416737) chain have demonstrated excellent thermal stabilities, with decomposition temperatures exceeding 450 °C.
Poly(1-adamantyl acrylate) (PAdA), which features a pendant adamantyl group, exhibits a high glass transition temperature (133 °C) and outstanding thermal stability with a decomposition temperature of 376 °C, making it superior to other acrylic polymers like poly(tert-butyl acrylate). researchgate.net This high thermal performance is attributed to the bulky adamantane group, suggesting that polymers incorporating this compound could exhibit similarly enhanced thermal properties, making them suitable for applications requiring high upper service temperatures.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Citation |
|---|---|---|---|
| Poly(1-adamantyl acrylate) | 133 °C | 376 °C | researchgate.net |
Role in Targeted Drug Delivery Systems (excluding clinical applications)
The adamantane moiety is widely applied in the design and synthesis of drug delivery systems due to its unique physicochemical properties, particularly its high lipophilicity and ability to engage in strong host-guest interactions. msu.edunih.gov Its cage-like structure can enhance the stability of attached molecules by protecting nearby functional groups from metabolic cleavage. nih.gov The adamantyl group within this compound provides a structural anchor for its potential use in supramolecular-based delivery platforms.
The highly lipophilic nature of the adamantane cage allows it to act as a robust physical anchor within the lipid bilayer of liposomes. msu.edu This enables the stable, non-covalent attachment of molecules to the surface of liposomes, which are vesicle-like structures used as carriers. This anchoring strategy is a key principle in developing targeted delivery systems where ligands attached to the adamantane moiety can direct the liposome (B1194612) to specific cells or tissues.
Furthermore, the adamantane group is an ideal "guest" molecule for "host" cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity. nih.gov Adamantane fits perfectly into the cavity of β-cyclodextrin, forming a highly stable inclusion complex. nih.gov This strong and specific non-covalent interaction is extensively used in supramolecular chemistry to improve the solubility of hydrophobic compounds and to construct self-assembling nanosystems for targeted delivery. nih.gov The adamantyl group of this compound could therefore be used to form inclusion complexes with cyclodextrins, potentially modifying its solubility or enabling its integration into more complex, cyclodextrin-based delivery architectures.
Table 2: Supramolecular Interactions of the Adamantane Moiety
| Host System | Interaction Principle | Potential Application | Citations |
|---|---|---|---|
| Liposomes | Lipophilic insertion into the lipid bilayer | Anchoring of molecules to the liposome surface | msu.edu |
| β-Cyclodextrin | Strong host-guest complex formation | Solubilization, formation of self-assembled nanostructures | nih.gov |
Development of Photosensitive Resins and Fluorophores
The compound this compound combines two key functional groups relevant to photochemistry: the adamantane group, known for its use in photoresists, and the phenyl ketone group, a classic photoinitiator moiety. nih.govsigmaaldrich.com Adamantane derivatives are frequently incorporated into (meth)acrylate-based polymers used as photoresists in the microelectronics industry. nih.govresearchgate.net The bulky, hydrophobic adamantyl group helps to control the dissolution behavior of the polymer in developer solutions, which is critical for creating high-resolution patterns during photolithography. nih.gov
The phenyl ketone portion of the molecule is a well-known chromophore that can absorb UV light and initiate photochemical reactions. sigmaaldrich.compatproducts.store Aromatic ketones like benzophenone (B1666685) are used as Type II photoinitiators, which, upon excitation by light, generate free radicals that trigger polymerization (curing) of resin formulations. sigmaaldrich.com Mechanistic studies have been conducted on the photochemistry of adamantylacetophenones, and the photocyclization of this compound upon irradiation has been noted. acs.orgbiosynth.com This reactivity suggests its potential as a Type I photoinitiator, where the molecule itself cleaves to form radicals, or as a functional monomer in photosensitive resins where the adamantane group enhances lithographic performance and the ketone group provides the photoactivity.
Table 3: Photochemical Characteristics and Applications
| Molecular Moiety | Property / Function | Application Area | Citations |
|---|---|---|---|
| Adamantane Group | Hydrophobicity, etch resistance | Photoresists for photolithography | nih.govresearchgate.net |
| Phenyl Ketone Group | UV absorption, radical generation | Photoinitiator for UV-curable resins | sigmaaldrich.compatproducts.store |
| Adamantylacetophenone | Photochemical reactivity (e.g., photocyclization) | Photosensitive materials | acs.orgbiosynth.com |
Future Research Directions and Unexplored Potential
Elucidation of Novel Molecular Targets for Bioactive Derivatives
The adamantane (B196018) nucleus is a well-established pharmacophore, known to impart favorable properties such as increased lipophilicity and metabolic stability to drug candidates. mdpi.comresearchgate.net Derivatives of adamantane have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, antidiabetic, and anticancer properties. mdpi.com Future research should focus on identifying and validating novel molecular targets for derivatives of the 1-(adamantan-1-yl)-2-phenylethan-1-one core.
Systematic screening of libraries of these derivatives against diverse panels of biological targets could uncover unexpected activities. For instance, adamantane-containing compounds have been identified as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target for anticancer therapy, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases. nih.govnih.gov By modifying the phenyl group and the ethanone (B97240) linker of the parent compound, researchers can create a focused library of analogs. These analogs can then be tested in high-throughput screening assays to identify new protein interactions. Techniques such as chemical proteomics and affinity-based protein profiling could be employed to directly identify the cellular targets of bioactive derivatives, moving beyond hypothesis-driven research to a more exploratory approach.
Exploration of Alternative Synthetic Routes for Enhanced Efficiency and Sustainability
While methods for synthesizing adamantyl ketones exist, there is a continuous need for more efficient, cost-effective, and environmentally benign synthetic strategies. researchgate.net Current methods often involve multi-step procedures or the use of harsh reagents. dtic.milorgsyn.org Future research should aim to develop novel synthetic pathways that improve upon these aspects.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for accelerating the drug discovery and development process. nih.gov For this compound and its derivatives, advanced computational modeling can be instrumental in predicting biological activity and designing novel compounds with improved properties.
Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structures of the derivatives and their biological activities. nih.gov These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. Molecular docking simulations can provide insights into how these molecules bind to specific protein targets, helping to rationalize observed activities and guide the design of more potent and selective inhibitors. nih.govnih.gov As the three-dimensional structures of more potential target proteins become available, structure-based drug design will become increasingly powerful. nih.gov Furthermore, molecular dynamics simulations can be used to study the conformational behavior of the adamantane-phenylethanone scaffold and its interaction with biological membranes or protein binding pockets over time, providing a more dynamic picture of the molecular interactions.
Development of Hybrid Scaffolds Incorporating the Adamantane-Phenylethanone Core
The rigid, three-dimensional nature of the adamantane cage makes it an excellent building block for the construction of more complex molecular architectures. researchgate.netnih.gov Future research should explore the incorporation of the 1-(adamantan-1-yl)-2-phenylethan-one core into hybrid scaffolds to create multifunctional molecules with novel properties.
One approach involves creating "core-shell" structures where the adamantane-phenylethanone unit forms a central core that can be functionalized with different chemical moieties. nih.gov For example, attaching peptide sequences could create targeted drug delivery systems or probes for studying biological processes. nih.gov The development of dendrimers or other multivalent scaffolds with the adamantane-phenylethanone at their core could lead to compounds with enhanced binding affinity and avidity for their biological targets. researchgate.net Another strategy is to fuse the adamantane-phenylethanone scaffold with other known pharmacophores to create hybrid drugs that can modulate multiple targets simultaneously, which could be beneficial for treating complex diseases. The synthesis of such hybrid molecules often requires orthogonal functionalization strategies, allowing for the selective modification of different parts of the molecule. researchgate.net
Investigating the Compound's Role in Emerging Interdisciplinary Fields
The unique physicochemical properties of adamantane derivatives suggest that their applications may extend beyond traditional medicinal chemistry. researchgate.net Investigating the potential of this compound and its analogs in emerging interdisciplinary fields represents a significant area for future research.
In materials science, the rigidity and thermal stability of the adamantane cage could be exploited in the design of novel polymers and nanostructured materials. researchgate.net For example, derivatives could be incorporated into polymer backbones to enhance their mechanical properties or thermal resistance. In nanotechnology, the adamantane moiety can serve as a molecular anchor for self-assembled monolayers on various surfaces or as a component of molecular machines. The interaction of adamantane with cyclodextrins is well-characterized and forms the basis of many host-guest systems, which could be utilized in areas such as sensing, catalysis, and controlled release systems. Exploring the electronic and photophysical properties of derivatives with modified phenyl rings could also lead to applications in organic electronics or as fluorescent probes.
Q & A
Q. Advanced
- Enzyme inhibition : Fluorescence-based assays (e.g., 11β-HSD1 inhibition with cortisone-to-cortisol conversion).
- Cytotoxicity : MTT assays in HepG2 or HEK293 cells.
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC/MS quantification of parent compound .
How can researchers optimize crystallization protocols for adamantyl-containing compounds?
Advanced
Slow evaporation from mixed solvents (e.g., DCM/hexane) promotes single-crystal growth. Seeding techniques and temperature gradients reduce twinning. For air-sensitive compounds, glovebox-based crystallization under inert gas is essential. High-throughput screening (e.g., CrystalFormer™) identifies optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
